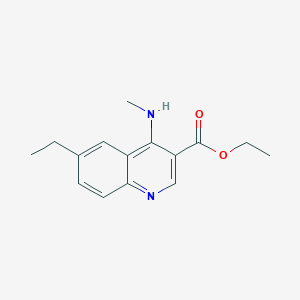

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Carboxylate Group: The carboxylate group at the 3-position can be introduced through a Friedländer synthesis, which involves the reaction of an o-aminoaryl ketone with an aldehyde.

Ethylation and Methylamination: The ethyl groups at the 6-position and the ester group can be introduced through alkylation reactions, while the methylamino group at the 4-position can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antibacterial, antiviral, and anticancer agent.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is used as an intermediate in the synthesis of other quinoline-based compounds with potential pharmaceutical applications

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to its antibacterial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Quinine: An antimalarial drug with a quinoline core.

Ciprofloxacin: An antibiotic with a quinolone structure.

Chloroquine: An antimalarial drug with a quinoline core.

Uniqueness

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and methylamino groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Biological Activity

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula : C13H16N2O2

Molecular Weight : 232.28 g/mol

Key Functional Groups : Ethyl group at position 6, methylamino group at position 4, and carboxylate group at position 3.

The unique arrangement of these functional groups contributes to the compound's biological activity, including its potential as an antimicrobial and anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, disrupting their normal function. For instance, studies have shown that quinoline derivatives can inhibit phosphodiesterases, which are crucial in various signaling pathways .

- Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties. Research indicates that compounds in this class can target bacterial cell walls or interfere with nucleic acid synthesis .

- Anticancer Properties : Quinoline derivatives have been evaluated for their ability to induce apoptosis in cancer cells. This compound may influence cell cycle regulation and promote cell death through various pathways.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antibacterial effects of various quinoline derivatives, including this compound. The compound demonstrated significant inhibitory concentrations (IC50 values) against multiple bacterial strains, suggesting its potential as an effective antimicrobial agent .

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway through which the compound exerts its anticancer effects.

- Pharmacological Characterization : Further pharmacological studies highlighted the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. This suggests a multifaceted role in therapeutic applications beyond mere antimicrobial action .

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-4-10-6-7-13-11(8-10)14(16-3)12(9-17-13)15(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

ZXMLRBAAFHASAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.